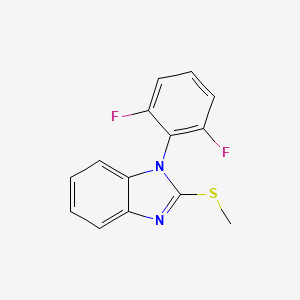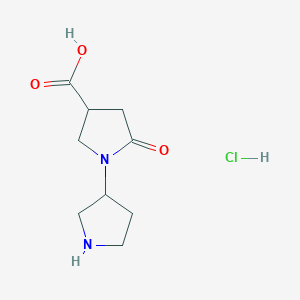amino]thiophene-2-carboxylic acid CAS No. 1638612-62-0](/img/structure/B1430587.png)
3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
概要
説明
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group The presence of the 4-chlorophenyl group attached to the sulfonamide moiety adds to its chemical diversity
作用機序
Target of Action
The primary target of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), making them ineffective.
Mode of Action
It is known to interact with its target, beta-lactamase . The compound may inhibit the activity of Beta-lactamase, thereby preventing the bacterial resistance to beta-lactam antibiotics.
Biochemical Pathways
Given its target, it likely impacts thebeta-lactamase pathway , which is crucial for certain bacteria’s antibiotic resistance. By inhibiting Beta-lactamase, the compound could potentially restore the effectiveness of beta-lactam antibiotics.
Result of Action
Given its potential inhibitory effect on beta-lactamase, it could potentiallyenhance the effectiveness of beta-lactam antibiotics .
生化学分析
Biochemical Properties
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been observed to interact with enzymes such as beta-lactamase, which is involved in antibiotic resistance mechanisms . The interaction between 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid and beta-lactamase involves the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting the bacterial cell wall synthesis.
Cellular Effects
The effects of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties . Additionally, 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule. For example, the compound’s interaction with beta-lactamase leads to the inhibition of the enzyme’s activity, thereby preventing the degradation of beta-lactam antibiotics . Additionally, 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid has been shown to influence gene expression by modulating transcription factors and signaling pathways involved in gene regulation.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid have been studied in various laboratory settings. Over time, the stability and degradation of the compound can influence its biological activity. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid can lead to adaptive cellular responses, altering cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic. These findings highlight the importance of dosage optimization in the application of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid in biomedical research.
Metabolic Pathways
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound to enhance its solubility and excretion. The metabolic pathways of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid also influence its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to organelles such as the mitochondria or the endoplasmic reticulum . The subcellular localization of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid can influence its interactions with target biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Sulfonamide Formation: The sulfonamide group is formed by reacting the thiophene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the sulfonamide nitrogen using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the sulfonamide moiety.
Methylthiophene: Contains the thiophene ring with a methyl group but lacks the sulfonamide and carboxylic acid groups.
Uniqueness
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and carboxylic acid groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and materials science.
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCNQCUOYPOQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid hydrochloride](/img/structure/B1430507.png)
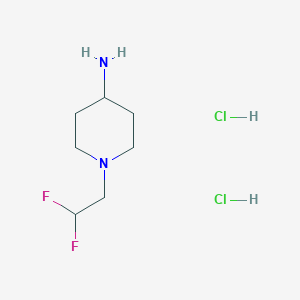
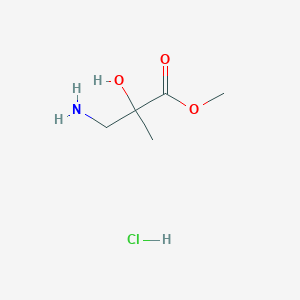
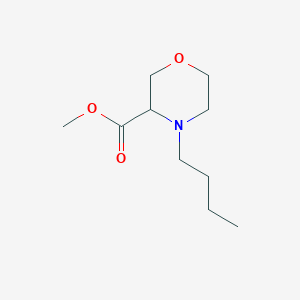
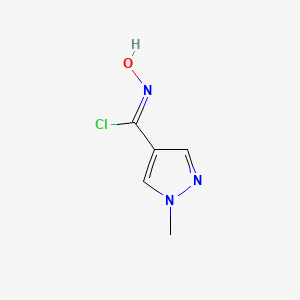
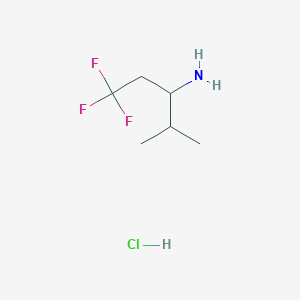

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1430514.png)
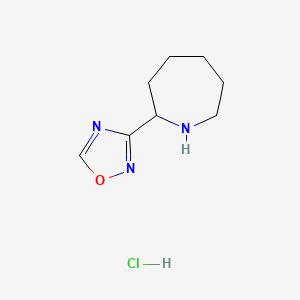
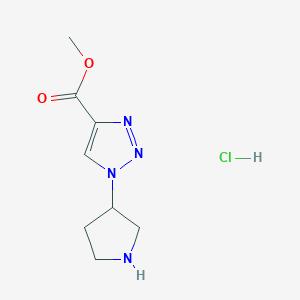
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B1430524.png)
